molecular formula C16H12BrFN2O2 B13097007 Ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate

Ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate

Cat. No.: B13097007
M. Wt: 363.18 g/mol
InChI Key: HPTPQJUDJFTPBD-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of bromine and fluorine atoms in its structure enhances its reactivity and potential for forming diverse derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxylate with 4-fluorobenzaldehyde in the presence of a brominating agent such as N-bromosuccinimide (NBS). The reaction is carried out under reflux conditions in a suitable solvent like ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form biaryl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of various substituted pyrazolopyridine derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

Scientific Research Applications

Ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, such as kinases, through binding to their active sites. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-bromo-2-(1-methylethyl)pyrazolo[1,5-A]pyridine-3-carboxylate
  • Ethyl 5-bromo-2-(4-chlorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate

Uniqueness

Ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold for drug design .

Biological Activity

Ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyridine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound has the molecular formula C16H12BrFN2O2C_{16}H_{12}BrFN_2O_2 and a molecular weight of approximately 363.18 g/mol. Its structure features a pyrazolo ring fused with a pyridine structure, substituted with a bromine atom and a 4-fluorophenyl group, which are critical for its biological activity.

Research indicates that this compound primarily acts as an inhibitor of various protein kinases. Protein kinases are essential in cell signaling pathways that regulate cell growth, differentiation, and survival, making them significant targets in cancer therapy. Preliminary studies suggest that this compound selectively inhibits certain kinases involved in cell proliferation pathways, which could lead to its application in treating malignancies.

Key Findings

  • Inhibition of Protein Kinases : this compound has shown promise as a selective inhibitor of kinases implicated in cancer progression .
  • Anticancer Activity : The compound exhibits potential anticancer effects through mechanisms such as inducing apoptosis and inhibiting tumor cell proliferation .

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of this compound compared to other pyrazolo derivatives:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC16H12BrFN2O2Bromo and fluorine substitutionsKinase inhibition, anticancer activity
Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylateC10H8BrN2O2Similar bromo-substituted structureKinase inhibition
Pyrazolo[1,5-a]pyrimidine derivativesVariesFused pyrimidine ringAnticancer properties

This comparison highlights the unique substitution pattern of this compound that may confer specific selectivity towards certain biological targets not shared by similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibited proliferation in various cancer cell lines. For instance, it was found to induce apoptosis in THP-1 leukemia cells at low nanomolar concentrations .
  • Enzymatic Inhibition : The compound exhibited strong inhibition against specific enzymes involved in cancer metabolism. It was observed to have an IC50 value comparable to established inhibitors like brequinar .
  • Mechanistic Insights : Structural studies revealed how the compound interacts with target proteins at the molecular level, providing insights into its binding affinities and potential as a lead compound for drug development .

Properties

Molecular Formula

C16H12BrFN2O2

Molecular Weight

363.18 g/mol

IUPAC Name

ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C16H12BrFN2O2/c1-2-22-16(21)14-13-9-11(17)7-8-20(13)19-15(14)10-3-5-12(18)6-4-10/h3-9H,2H2,1H3

InChI Key

HPTPQJUDJFTPBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1C3=CC=C(C=C3)F)Br

Origin of Product

United States

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